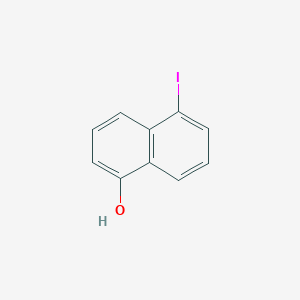

5-Iodonaphthalen-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGOKRRRCVJVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2I)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491408 | |

| Record name | 5-Iodonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61735-56-6 | |

| Record name | 5-Iodo-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61735-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling 5-Iodonaphthalen-1-ol, a Versatile Synthetic Intermediate

An In-Depth Technical Guide to 5-Iodonaphthalen-1-ol for Advanced Research

In the landscape of medicinal chemistry and materials science, the naphthalene scaffold is a privileged structure, forming the core of numerous pharmaceuticals and functional materials.[1] this compound emerges as a particularly valuable building block, integrating three key functional elements: a rigid bicyclic aromatic system, a nucleophilic hydroxyl group, and a reactive carbon-iodine bond. This unique combination makes it a highly versatile intermediate for constructing complex molecular architectures. The strategic placement of the iodo and hydroxyl groups allows for sequential, regioselective functionalization, enabling chemists to forge intricate pathways in the synthesis of novel drug candidates and advanced materials.[2] This guide serves as a comprehensive technical resource for researchers, providing critical data on its properties, handling, and synthetic utility.

Core Properties and Chemical Identity

Precise identification and understanding of a compound's physical properties are foundational to its successful application in research. This compound is identified by the CAS Number 61735-56-6 .[3][4][5] A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 61735-56-6 | [3][4] |

| Molecular Formula | C₁₀H₇IO | [3][4] |

| Molecular Weight | 270.07 g/mol | [3][4] |

| MDL Number | MFCD08234605 | [4] |

While specific, experimentally determined data for properties such as melting point and boiling point are not consistently published, its structural isomer, 4-Iodonaphthalen-1-ol, is noted to require storage at 2-8°C under light protection, suggesting that this compound likely shares similar stability and storage requirements.[2] Spectroscopic data, including NMR, HPLC, and LC-MS, are essential for structural verification and are typically available from commercial suppliers.[5]

Safety, Handling, and Storage: A Protocol for Integrity

As a halogenated aromatic compound, this compound requires careful handling to ensure personnel safety and maintain compound integrity. The following protocols are synthesized from safety data sheets of structurally related compounds and represent best practices.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[6][7]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.[6]

-

Body Protection: Wear a lab coat. Ensure skin is not exposed.[6]

Handling Procedures:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[6]

-

Contact Avoidance: Avoid all contact with skin and eyes. Do not breathe dust or vapors.[6][8]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][7]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry place.[6]

-

The compound may be light and air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[6]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[6][8]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[8]

-

If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[6][7]

Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its functional groups. The carbon-iodine bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), which are cornerstone methodologies for forming new carbon-carbon and carbon-heteroatom bonds. This makes it an ideal precursor for synthesizing highly substituted naphthalene derivatives.

Simultaneously, the phenolic hydroxyl group can be readily converted into ethers, esters, or triflates, providing another handle for molecular elaboration. This dual functionality allows for a programmed, stepwise synthesis, building molecular complexity in a controlled manner. Its applications are primarily as a key intermediate in the development of:

-

Active Pharmaceutical Ingredients (APIs): The naphthalene core is present in numerous approved drugs, and this building block allows for the exploration of new chemical space in drug discovery.[1]

-

Advanced Materials: It can be incorporated into polymers or organic light-emitting diode (OLED) materials, where the naphthalene unit can impart desirable photophysical properties.[2]

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction, a common application for this compound. This self-validating protocol includes setup, monitoring, workup, and analysis stages crucial for trustworthy results.

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

This compound (CAS: 61735-56-6) is a high-value chemical intermediate whose strategic importance is rooted in its trifecta of functional components. For researchers in drug development and materials science, it offers a reliable and versatile platform for the synthesis of complex, functionalized naphthalene derivatives. Adherence to rigorous safety and handling protocols is paramount to leveraging its full synthetic potential while ensuring a safe laboratory environment. Its utility in modern synthetic chemistry, particularly in robust cross-coupling reactions, solidifies its role as a key tool for innovation.

References

-

1-Iodonaphthalene. Molbase. [Link]

-

Cas 113855-57-5, 1-Hydroxy-4-iodonaphthalene. LookChem. [Link]

-

1-Naphthol. Wikipedia. [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 61735-56-6 [chemicalbook.com]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. 61735-56-6|this compound|BLD Pharm [bldpharm.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 5-Iodonaphthalen-1-ol

An In-Depth Technical Guide to the Synthesis of 5-Iodonaphthalen-1-ol from 5-amino-1-naphthol

In the landscape of modern drug discovery and materials science, the naphthalene scaffold serves as a privileged structure, forming the core of numerous biologically active compounds and functional materials.[1][2] Among its many derivatives, this compound is a particularly valuable intermediate. The presence of the iodine atom at the 5-position provides a versatile synthetic handle for introducing a wide array of functional groups via cross-coupling reactions, while the hydroxyl group at the 1-position offers a site for further modification or can act as a key pharmacophoric feature. Its applications span from the development of novel kinase inhibitors to the synthesis of radiolabeled compounds for diagnostic imaging.[3][4]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from the readily available precursor, 5-amino-1-naphthol. The core of this transformation is a Sandmeyer-type reaction, a classic yet powerful tool in synthetic organic chemistry for the conversion of primary aromatic amines into aryl halides.[5][6][7] We will delve into the mechanistic underpinnings of this reaction, provide a detailed and validated experimental protocol, and address the critical safety considerations inherent in diazotization chemistry.

Mechanistic Framework: A Tale of Two Reactions

The conversion of 5-amino-1-naphthol to this compound is a one-pot process that proceeds through two distinct and critical stages: Diazotization and Iododediazoniation.

-

Diazotization: Formation of the Arenediazonium Salt The first step is the conversion of the primary aromatic amine into a highly reactive arenediazonium salt.[8] This is achieved by treating 5-amino-1-naphthol with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric or hydrochloric acid.[8][9]

The reaction is critically temperature-dependent and must be maintained between 0 and 5 °C.[10][11] At higher temperatures, the diazonium salt intermediate is prone to decomposition, primarily through reaction with water to form the corresponding phenol and release nitrogen gas, significantly reducing the yield of the desired product.[12] The strong acid serves a dual purpose: it catalyzes the formation of the nitrosonium ion (NO⁺), the active electrophile, from nitrous acid, and it protonates the starting amine, preventing unwanted side reactions like azo-coupling between the yet-to-be-formed diazonium salt and the starting amine.

-

Iododediazoniation: The Copper-Free Sandmeyer Reaction Once the diazonium salt is formed, the diazonium group (-N₂⁺) is displaced by an iodide ion. This is a variant of the Sandmeyer reaction.[13][14] While the classic Sandmeyer reaction for introducing chloro, bromo, or cyano groups requires a copper(I) salt catalyst, the synthesis of aryl iodides proceeds efficiently without it.[5][13][15]

The iodide ion (I⁻), typically from potassium iodide (KI), is a sufficiently strong reducing agent to initiate the reaction. The mechanism is believed to proceed through a radical pathway.[5][16] The iodide ion transfers an electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This highly reactive aryl radical then abstracts an iodine atom from another iodide source to form the final this compound product.[5][17] The formation of triiodide (I₃⁻) in situ may also play a role in an alternative ionic pathway.[5]

Caption: The two-stage mechanism for synthesizing this compound.

Validated Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Materials & Equipment

-

5-amino-1-naphthol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, thermometer, dropping funnel, ice-salt bath, separatory funnel, rotary evaporator.

Step-by-Step Methodology

Part A: Diazotization

-

Dissolution of Amine: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-amino-1-naphthol (1.0 eq) in a solution of concentrated sulfuric acid (2.8 eq) and deionized water (approx. 10 mL per gram of amine).[13] Stir until a homogeneous solution is obtained.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C. It is crucial to maintain this temperature range throughout the diazotization process.[10][11]

-

Nitrite Addition: In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of cold deionized water.[13] Transfer this solution to a dropping funnel. Add the sodium nitrite solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Confirmation: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. A slight excess of nitrous acid can be confirmed by touching a drop of the reaction mixture (via a glass rod) to starch-iodide paper, which should turn blue/black. If the test is negative, add a small amount more of the nitrite solution.[10][18]

Part B: Iodination 5. KI Solution: In a separate beaker, dissolve potassium iodide (4.0 eq) in a minimal amount of deionized water.[13] Cool this solution in an ice bath. 6. Iodide Addition: Slowly add the cold potassium iodide solution dropwise to the cold diazonium salt solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to prevent excessive frothing. 7. Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-3 hours, or until the gas evolution ceases completely.[5] The mixture will typically appear dark.

Part C: Work-up and Purification 8. Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark color of excess iodine disappears and the solution becomes lighter (typically pale yellow or tan).[5] 9. Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). 10. Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). 11. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 12. Purification: The resulting crude solid can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.

Caption: A streamlined workflow for the synthesis of this compound.

Quantitative Data Summary

| Reagent/Parameter | Molar Equivalent | Typical Amount (for 10 mmol scale) | Purpose / Key Condition |

| 5-amino-1-naphthol | 1.0 | 1.59 g | Starting Material |

| Conc. Sulfuric Acid | ~2.8 | ~2.8 mL | Acid catalyst, solvent |

| Sodium Nitrite | 1.2 | 0.83 g | Diazotizing agent |

| Potassium Iodide | 4.0 | 6.64 g | Iodine source |

| Temperature | - | 0 - 5 °C | Critical for Diazotization |

| Reaction Time | - | 3 - 4 hours | For diazotization and iodination |

| Expected Yield | - | 65 - 80% | Post-purification |

Critical Safety Considerations: A Self-Validating System

The trustworthiness of any chemical protocol hinges on its inherent safety. The synthesis described involves several significant hazards that must be managed with strict adherence to safety procedures.

-

Hazard of Diazonium Salts: Arenediazonium salts are notoriously unstable in their solid, dry form and can be sensitive to shock, friction, and heat, posing a significant explosion risk.[10][11][19] Cardinal Rule: Never attempt to isolate the diazonium salt intermediate. The entire process is designed as a one-pot synthesis to ensure the diazonium salt remains in a cold aqueous solution at all times until it is consumed in the subsequent step.[10][11]

-

Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if ingested.[20][21][22] It enhances the combustion of other materials and should be stored away from combustible and reducing agents.[21]

-

Gas Evolution: The reaction releases nitrogen (N₂) and potentially nitrogen oxides (NOx). The work-up quench with sodium thiosulfate may release sulfur dioxide (SO₂). All steps must be performed in a well-ventilated chemical fume hood.[8][10]

-

Hydrazoic Acid Risk: Although a low probability in this specific protocol, the reaction between excess nitrite and certain nitrogen-containing impurities under acidic conditions could potentially generate hydrazoic acid (HN₃), which is highly toxic and explosive.[23][24] Using a stoichiometric amount of sodium nitrite and ensuring its complete reaction or quenching is a critical safety measure.[10][25]

Product Characterization

Confirmation of the final product, this compound, should be performed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound. The number of signals, their chemical shifts, and coupling patterns in the aromatic region will be characteristic of the 1,5-disubstituted naphthalene ring system.[26][27][28]

-

Mass Spectrometry: To confirm the molecular weight of the product (C₁₀H₇IO, MW = 270.07 g/mol ).

-

HPLC: To determine the purity of the final product.

Conclusion

The Sandmeyer-type synthesis of this compound from 5-amino-1-naphthol is a robust and reliable method for accessing this valuable synthetic intermediate. By understanding the underlying reaction mechanism and adhering strictly to the operational parameters—especially temperature control during diazotization—researchers can consistently achieve high yields. The protocol's integrity is maintained by a deep-seated awareness of the hazards associated with diazonium intermediates and the implementation of appropriate safety measures. This comprehensive guide provides the necessary technical detail and field-proven insights for scientists and drug development professionals to confidently and safely incorporate this synthesis into their research endeavors.

References

- Application Notes and Protocols: The Role of Potassium Triiodide in the Sandmeyer-Type Reaction for Aryl Iodide Synthesis - Benchchem.

- Sandmeyer Reaction | NROChemistry.

- Chemistry Diazotization Reaction - s

- Reactive Chemical Hazards of Diazonium Salts.

- Illustrated Glossary of Organic Chemistry - Sandmeyer reaction.

- Sandmeyer Reaction - YouTube.

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.

- Sandmeyer Reaction - Organic Chemistry Portal.

- Reactive Chemical Hazards of Diazonium Salts - ResearchG

- Sandmeyer Reaction Mechanism - BYJU'S.

- Describe the Sandmeyer's reaction for the preparation of aryl halides from amines. What conditions and reagents are involved in this reaction? - Tiwari Academy Discussion Forum.

- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters - ACS Public

- Reactions of Diazonium Salts: Sandmeyer and Rel

- Diazonium Salts - CAMEO Chemicals - NOAA.

- Technical Support Center: Safe Quenching of Hydrazoic Acid (HN₃) Reactions - Benchchem.

- 1,4-aminonaphthol hydrochloride - Organic Syntheses Procedure.

- Safety D

- Organic Syntheses Procedure.

- SODIUM NITRITE.

- Sodium nitrite - Hazardous Substance Fact Sheet.

- DESTRUCTION OF NITROUS ACI D AND HYDRAZOIC ACID IN PUREX SYSTEMS AUGUST 1971 - OSTI.

- The continuous flow synthesis of azos - PMC - NIH.

- Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed.

- 5-Iodovanillin(5438-36-8) 1H NMR spectrum - ChemicalBook.

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF - ResearchG

- Design, Synthesis, In-Vitro and In-Silico Evaluation of 3-(naphthalen-1-yl)-1H-pyrazol-5-yl)

- Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing - MDPI.

- 1-Iodonaphthalene | C10H7I | CID 7004 - PubChem - NIH.

- Radiopharmaceuticals and their applications in medicine - PMC - PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radiopharmaceuticals and their applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction; Schiemann reaction [chem.ucla.edu]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

- 9. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 11. researchgate.net [researchgate.net]

- 12. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 14. youtube.com [youtube.com]

- 15. Sandmeyer Reaction [organic-chemistry.org]

- 16. byjus.com [byjus.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. fishersci.com [fishersci.com]

- 21. SODIUM NITRITE [training.itcilo.org]

- 22. nj.gov [nj.gov]

- 23. benchchem.com [benchchem.com]

- 24. osti.gov [osti.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. 5-Iodovanillin(5438-36-8) 1H NMR spectrum [chemicalbook.com]

- 27. mdpi.com [mdpi.com]

- 28. 1-Iodonaphthalene | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Iodonaphthalen-1-ol structural elucidation and characterization

An In-Depth Technical Guide to the Structural Elucidation and Characterization of 5-Iodonaphthalen-1-ol

Introduction: The Significance of this compound

Substituted naphthalenes are a cornerstone of medicinal chemistry and materials science, serving as versatile scaffolds for developing novel therapeutic agents and functional materials. The naphthalene core, a bicyclic aromatic system, offers a rigid and lipophilic framework that can be strategically functionalized to modulate biological activity and physicochemical properties. This compound, in particular, is a valuable synthetic intermediate. The hydroxyl group provides a handle for derivatization and influences solubility, while the iodine atom at a distinct position serves as a reactive site for forming carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.[1]

Given its strategic importance, the unambiguous confirmation of its molecular structure is a critical prerequisite for its use in any research or development pipeline. An erroneous structural assignment can lead to the synthesis of incorrect downstream compounds, invalidating biological data and wasting significant resources. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of modern analytical chemistry. We will explore not just the "how" but the "why" of each experimental choice, ensuring a self-validating and robust characterization workflow.

Overall Strategy for Structural Confirmation

A multi-pronged analytical approach is essential for the definitive structural elucidation of a small molecule like this compound. Relying on a single technique is insufficient; instead, we integrate data from several orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a cohesive and verifiable picture of the molecule's identity, purity, and connectivity.

Our strategy involves a logical progression from determining the molecular mass and formula to mapping the specific arrangement of atoms and functional groups.

Caption: Integrated workflow for the structural elucidation of this compound.

Part 1: Mass Spectrometry (MS) – The Molecular Blueprint

Expertise & Rationale: Mass spectrometry is the first essential step, as it directly measures the mass-to-charge ratio (m/z) of the ionized molecule. This provides the molecular weight, the most fundamental piece of identifying information. High-resolution mass spectrometry (HRMS) is particularly powerful, offering mass accuracy to within a few parts per million (ppm), which allows for the confident determination of the compound's elemental formula.[2] We choose Electron Ionization (EI) as a primary method because it often produces a clear molecular ion peak and a reproducible fragmentation pattern that can offer initial structural clues.[3][4]

Experimental Protocol: High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to library data.[3]

-

Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution analysis.

-

Inlet: Use a direct insertion probe or GC inlet if the sample is sufficiently volatile and thermally stable.

-

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Calibrate the instrument using a known standard (e.g., perfluorotributylamine, PFTBA) immediately prior to the run to ensure high mass accuracy.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺·), which should be the highest mass peak in the spectrum corresponding to the intact molecule.[4]

-

Calculate the exact mass and use software to generate a list of possible elemental compositions that fit within a narrow tolerance (e.g., ±5 ppm).

-

Analyze the isotopic pattern. The presence of iodine (¹²⁷I is 100% abundant) will not introduce complex isotopic patterns, but the carbon atoms will produce a small M+1 peak from the natural abundance of ¹³C.

-

Data Presentation & Interpretation

The expected molecular formula for this compound is C₁₀H₇IO.

| Property | Expected Value | Rationale |

| Molecular Formula | C₁₀H₇IO | Based on the anticipated structure. |

| Calculated Exact Mass | 269.95927 u | Sum of the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹²⁷I). |

| Observed M⁺· (m/z) | ~269.9593 | The molecular ion peak in HRMS should match the calculated mass with high accuracy.[4] |

| Key Fragment Ion (m/z) | 143.0548 (M - I)⁺ | A common fragmentation pathway for iodoaromatics is the loss of the iodine radical, leaving the naphthol cation.[5][6] |

| Key Fragment Ion (m/z) | 127.0031 (I)⁺ | A peak corresponding to the iodine cation is often observed. |

| Key Fragment Ion (m/z) | 115.0548 (M - I - CO)⁺ | The naphthol cation can further fragment by losing carbon monoxide (CO), a characteristic fragmentation of phenols. |

The observation of a molecular ion at m/z ≈ 269.9593, which corresponds to the elemental formula C₁₀H₇IO, provides the first strong evidence for the compound's identity. The fragmentation pattern serves as a self-validating system; the loss of 127 mass units is a hallmark of an iodine atom, and the subsequent loss of 28 (CO) is characteristic of a hydroxyl group on an aromatic ring.

Part 2: Infrared (IR) Spectroscopy – Identifying the Key Players

Expertise & Rationale: FTIR spectroscopy is an indispensable, non-destructive technique for identifying the functional groups present in a molecule.[7] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[8] For this compound, we expect to see characteristic absorptions for the O-H group, the aromatic C-H and C=C bonds, and the C-I bond. This provides rapid confirmation that the key chemical moieties are present in the synthesized product.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Causality: We choose the ATR method because it requires minimal to no sample preparation, making it fast and efficient for solid powder samples.[9][10] This avoids the potential complications of making KBr pellets, such as moisture absorption.[11][12]

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[9]

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is critical for obtaining a high-quality spectrum.[9]

-

Data Acquisition: Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Averaging multiple scans improves the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically plotted as % Transmittance versus Wavenumber (cm⁻¹).

Data Presentation & Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Interpretation & Rationale |

| ~3550-3200 | Strong, Broad | O–H stretch | The broadness of this peak is a classic indicator of hydrogen bonding between molecules in the solid state. This strongly confirms the presence of the hydroxyl group.[13] |

| ~3100-3000 | Medium | Aromatic C–H stretch | Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic nature of the naphthalene ring.[8] |

| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretch | These absorptions are characteristic of the conjugated π-system within the naphthalene core.[14] |

| ~1260-1000 | Strong | C–O stretch | This strong absorption is indicative of the C-O single bond of the phenolic hydroxyl group. |

| ~650-500 | Medium | C–I stretch | The C-I bond vibration occurs in the far-infrared region. Its presence confirms the iodination of the molecule. |

The IR spectrum provides a quick and reliable fingerprint of the molecule. The simultaneous presence of a broad O-H stretch, aromatic C-H and C=C stretches, and the low-frequency C-I stretch provides compelling evidence that the desired functional groups have been successfully incorporated onto the naphthalene scaffold.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Map

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[2] It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C. For this compound, a full suite of NMR experiments is required to unambiguously assign every proton and carbon and confirm the substitution pattern.

Experimental Protocol: 1D and 2D NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for phenols as it allows for the observation of the exchangeable -OH proton. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum. Key parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

2D NMR Acquisition (Connectivity):

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-spin coupled (typically on adjacent carbons). This is crucial for tracing the proton connectivity around the rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of carbon signals based on their known proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for establishing connectivity across quaternary (non-protonated) carbons and confirming the placement of the substituents.

-

Caption: NMR experimental workflow for complete structural assignment.

Data Presentation & Interpretation

Note: The following spectral data is illustrative, based on established substituent effects on the naphthalene ring system. Actual shifts may vary slightly.[1][15]

¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment Rationale |

| OH | ~9.80 | br s | - | 1H | Phenolic proton, broad due to exchange, downfield shift in DMSO.[16] |

| H-4 | ~7.95 | d | ~8.5 | 1H | Peri to the iodine atom, deshielded by its anisotropic effect. |

| H-8 | ~7.80 | d | ~8.0 | 1H | Ortho to the iodine atom, deshielded. |

| H-6 | ~7.55 | t | ~8.0 | 1H | Triplet due to coupling with H-7 and H-8. |

| H-2 | ~7.40 | d | ~8.8 | 1H | Ortho to the hydroxyl group. |

| H-7 | ~7.25 | t | ~8.0 | 1H | Triplet due to coupling with H-6 and H-8. |

| H-3 | ~6.90 | d | ~8.8 | 1H | Meta to the hydroxyl group, shielded. |

¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Assignment Rationale |

| C-1 | ~152.0 | Carbon bearing the -OH group, significantly deshielded. |

| C-4a | ~135.0 | Quaternary carbon at the ring junction. |

| C-8a | ~130.0 | Quaternary carbon at the ring junction. |

| C-4 | ~129.5 | Deshielded by the peri-iodine. |

| C-6 | ~128.0 | Aromatic CH. |

| C-8 | ~127.5 | Aromatic CH. |

| C-2 | ~125.0 | Aromatic CH. |

| C-7 | ~122.0 | Aromatic CH. |

| C-3 | ~110.0 | Shielded by the ortho/para directing -OH group. |

| C-5 | ~90.0 | Carbon bearing the iodine atom. The "heavy atom effect" of iodine causes a significant upfield (shielding) shift for the carbon it is directly attached to.[15] |

Trustworthiness through 2D NMR: The assignments above are validated by 2D NMR. For instance, the COSY spectrum would show a correlation between H-2 and H-3, and a separate coupled system for H-6, H-7, and H-8. The crucial HMBC experiment would show a 3-bond correlation from H-4 to the iodinated carbon (C-5), and from H-6 to C-5, definitively placing the iodine atom at the 5-position.

Part 4: Single Crystal X-ray Diffraction – The Final Confirmation

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray diffraction (SCXRD) offers the ultimate, unambiguous proof.[17][18] This technique determines the precise three-dimensional arrangement of every atom in the crystal lattice, providing exact bond lengths, bond angles, and absolute configuration.[19][20] Obtaining a high-quality single crystal is often the rate-limiting step, but the resulting data is considered the "gold standard" for structural proof.[21]

Experimental Protocol: Single Crystal Growth and Data Collection

-

Crystallization:

-

Technique: Slow evaporation is the most common method for small molecules.

-

Procedure: Prepare a saturated solution of this compound in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes). Filter the solution to remove any particulate matter. Loosely cover the vial and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

-

Rationale: Slow crystal growth is paramount to achieving the highly ordered lattice required for good diffraction.[21]

-

-

Crystal Mounting: Using a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) with clean faces and no visible defects. Mount the crystal on a goniometer head.

-

Data Collection:

-

Place the mounted crystal on the diffractometer. A modern instrument equipped with a high-intensity X-ray source and a sensitive detector is used.[18]

-

Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K). This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

-

The instrument rotates the crystal through a series of angles while irradiating it with X-rays, collecting a large number of diffraction spots.[20]

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is "solved" using computational methods to determine the initial positions of the atoms.

-

The atomic positions and thermal parameters are "refined" to achieve the best possible fit between the calculated and observed diffraction patterns. The final R-factor is a measure of the quality of this fit, with values below 5% indicating a high-quality structure determination.

-

Expected Results

The X-ray crystal structure would provide a 3D model of this compound, confirming:

-

The planarity and dimensions of the naphthalene ring system.

-

The precise location of the iodine atom at C5 and the hydroxyl group at C1.

-

The intramolecular bond lengths and angles, which can be influenced by steric interactions between the peri-substituents.[22]

-

The intermolecular interactions in the solid state, such as the hydrogen bonding network involving the hydroxyl groups.

This final step leaves no ambiguity and serves as the ultimate validation of the data obtained from all other spectroscopic methods.

Conclusion

The structural elucidation of this compound is a systematic process that leverages the strengths of multiple, complementary analytical techniques. Mass spectrometry establishes the molecular formula, infrared spectroscopy confirms the presence of key functional groups, and a comprehensive suite of 1D and 2D NMR experiments maps the precise atomic connectivity. Finally, single-crystal X-ray diffraction provides the definitive and unambiguous three-dimensional structure. This rigorous, self-validating workflow ensures the highest level of confidence in the compound's identity, a critical requirement for its successful application in research and development.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Cruz-Cabeza, A. J., & Reutzel-Edens, S. M. (2021). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 21(10), 5439–5440. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Supporting Information. (n.d.). [Example of NMR data for a complex organic molecule]. Retrieved from [Link]

-

Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of naphthalene measured under different conditions. Retrieved from [Link]

-

Laali, K. K., & Bolikal, D. (1986). On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A H NMR Study. Journal für praktische Chemie, 328(2), 183-196. [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.7 Mass Spectrometry (MS). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029751). Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Organic Spectroscopy International. (2014, December 4). Mass Spectrometry. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - the molecular ion (M+) peak. Chemguide. Retrieved from [Link]

-

Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411–2418. [Link]

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

-

Guchhait, G., Paul, S., Kundu, A., & Ghosh, S. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(2), e06154. [Link]

-

Nishina, Y., & Iyoda, M. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5343. [Link]

-

Makar, S., & Darwish, A. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Journal of Molecular Structure, 1189, 233-247. [Link]

-

Khan, M. S. A., Kumar, S., & Prasad, A. K. (2018). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Sensors, 18(9), 3093. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095–8108. [Link]

-

ResearchGate. (2016). X-ray crystallographic studies of (beta-4-(iodophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-etha nol). Retrieved from [Link]

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides]. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1-iodo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Kiran, S., et al. (2021). Organic Compound with Potential for X-ray Imaging Applications. ACS Omega, 6(31), 20176–20184. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

Deschamps, J. R. (2008). The role of crystallography in drug design. The AAPS Journal, 10(4), 548–555. [Link]

-

Dey, S., et al. (2012). Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. Journal of Chemical Crystallography, 42, 1084–1089. [Link]

-

Arjunan, V., et al. (2013). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. International Journal of ChemTech Research, 5(5), 2211-2223. [Link]

-

ResearchGate. (n.d.). 1 H (A) and 13 C (B) NMR spectra of.... Retrieved from [Link]

Sources

- 1. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic chemistry - Wikipedia [en.wikipedia.org]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. uab.edu [uab.edu]

- 7. rtilab.com [rtilab.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. jascoinc.com [jascoinc.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. scialert.net [scialert.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 17. rigaku.com [rigaku.com]

- 18. excillum.com [excillum.com]

- 19. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 5-Iodonaphthalen-1-ol in common organic solvents

An In-depth Technical Guide to the Solubility of 5-Iodonaphthalen-1-ol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic applications. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights based on its molecular structure, and presents a detailed, self-validating experimental protocol for quantitative solubility determination. While specific solubility data for this compound is not extensively published, this guide equips the user with the foundational knowledge and practical methodology to systematically evaluate its solubility profile across a range of common organic solvents.

Introduction: The Significance of Solubility in a Research Context

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility is critical for a multitude of applications, including:

-

Reaction Kinetics: Ensuring the compound is fully dissolved in a reaction solvent is paramount for achieving optimal reaction rates and yields.

-

Purification: Crystallization, a primary method for purifying solid organic compounds, is entirely dependent on differential solubility in various solvents at different temperatures.[1]

-

Analytical Chemistry: Preparation of solutions for techniques like HPLC, NMR, and UV-Vis spectroscopy requires solvents that can fully dissolve the analyte to ensure accurate quantification and characterization.[2]

-

Drug Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts bioavailability, formulation strategies, and dosage form design.[3]

This compound (CAS No. 61735-56-6) is an aromatic compound featuring a naphthalene core functionalized with both a hydroxyl (-OH) group and an iodine (-I) atom.[4][5] This unique combination of functional groups dictates its physicochemical properties and, consequently, its solubility behavior.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[2] This rule is predicated on the polarity of the solute and solvent molecules and the nature of their intermolecular forces.

Molecular Structure Analysis of this compound

-

Naphthalene Core: The large, bicyclic aromatic ring system is nonpolar and hydrophobic. This component favors interactions with nonpolar solvents through van der Waals forces.

-

Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. It promotes solubility in polar protic solvents (e.g., alcohols, water).

-

Iodine Atom (-I): The iodine substituent increases the molecular weight (MW: 270.07 g/mol ) and the overall size of the molecule.[5] While iodine is an electronegative atom, its large size makes the C-I bond less polar and more polarizable than C-Cl or C-F bonds. This large, "soft" atom contributes to London dispersion forces, which can enhance solubility in nonpolar solvents.

Impact on Solubility in Different Solvent Classes

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl group will facilitate hydrogen bonding with these solvents. However, the large, nonpolar naphthalene ring will significantly counteract this effect. Therefore, low solubility is expected in water, while moderate to good solubility is predicted in alcohols like ethanol and methanol, where the alkyl chains can interact with the naphthalene core. The parent compound, 1-naphthol, has limited solubility in water but is readily soluble in ethanol.[6][7]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF, Ethyl Acetate): These solvents possess polar groups (like C=O or S=O) and can act as hydrogen bond acceptors. They are generally excellent solvents for a wide range of organic compounds. It is predicted that this compound will exhibit good solubility in these solvents due to a combination of dipole-dipole interactions and the ability of the solvent to accommodate the nonpolar ring system.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The large, hydrophobic naphthalene core suggests that there will be some affinity for nonpolar solvents. The high polarizability of the iodine atom will also contribute favorably to London dispersion forces. Solubility is expected to be moderate in aromatic solvents like toluene (due to pi-stacking interactions) and chlorinated solvents like dichloromethane, but likely lower in aliphatic hydrocarbons like hexane.

The logical flow for predicting and classifying the solubility of an unknown organic compound is a systematic process.

Caption: Solubility Classification Workflow.

Quantitative Experimental Protocol: Equilibrium Shake-Flask Method

To move beyond qualitative predictions, a robust experimental method is required. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid compound in a solvent. This protocol is designed to be self-validating by ensuring that equilibrium has been reached.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Safety Precautions

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and solvent-resistant gloves.[10]

-

Many organic solvents are flammable and/or toxic; avoid ignition sources and inhalation of vapors.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point would be ~20-50 mg of solid.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Dilution: Accurately dilute a known volume of the saturated solution with the same solvent using volumetric glassware to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λ_max of the compound or HPLC-UV).

-

Calculation: Calculate the concentration of the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Protocol Validation

To ensure the trustworthiness of the results, perform a time-to-equilibrium study. Run the experiment in parallel and take samples at various time points (e.g., 12, 24, 48, and 72 hours). When the measured solubility value remains constant over two consecutive time points, equilibrium has been achieved.

Caption: Experimental Workflow for Solubility Determination.

Data Summary and Interpretation

As quantitative data for this compound is not widely published, the following table is presented as a template for researchers to populate using the protocol described above. Predicted solubility is included based on the theoretical principles discussed.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Protic | Water | 10.2 | Very Low | User to determine |

| Methanol | 5.1 | Moderate to High | User to determine | |

| Ethanol | 4.3 | Moderate to High | User to determine | |

| Polar Aprotic | DMSO | 7.2 | High | User to determine |

| Acetone | 5.1 | High | User to determine | |

| Tetrahydrofuran (THF) | 4.0 | High | User to determine | |

| Ethyl Acetate | 4.4 | Moderate to High | User to determine | |

| Nonpolar | Dichloromethane | 3.1 | Moderate | User to determine |

| Toluene | 2.4 | Moderate | User to determine | |

| Hexane | 0.1 | Low | User to determine |

Polarity Index values are approximate and sourced from various compilations.[11][12]

Conclusion

This guide establishes a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical molecular structure analysis with a robust, step-by-step experimental protocol, researchers are empowered to generate reliable and accurate solubility data. The predicted high solubility in polar aprotic solvents like DMSO and acetone, and moderate solubility in alcohols and chlorinated solvents, provides a strong starting point for solvent selection in synthesis, purification, and analytical applications. The systematic approach outlined herein ensures scientific integrity and provides a self-validating system for producing the critical physicochemical data required for advanced research and development.

References

Sources

- 1. chem.ws [chem.ws]

- 2. youtube.com [youtube.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 61735-56-6 [chemicalbook.com]

- 5. 61735-56-6|this compound|BLD Pharm [bldpharm.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. grokipedia.com [grokipedia.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.ie [fishersci.ie]

- 10. capotchem.com [capotchem.com]

- 11. www1.chem.umn.edu [www1.chem.umn.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. www1.udel.edu [www1.udel.edu]

Chemical structure and IUPAC name of 5-Iodonaphthalen-1-ol

An In-Depth Technical Guide to 5-Iodonaphthalen-1-ol: Structure, Properties, Synthesis, and Applications

Introduction

The naphthalene scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of biologically active compounds and functional materials.[1] Its rigid, bicyclic aromatic system provides a versatile platform for structural modification, enabling the fine-tuning of electronic and steric properties. Within this class, halogenated naphthols serve as particularly valuable synthetic intermediates.

This technical guide focuses on this compound, a key building block whose utility stems from the orthogonal reactivity of its hydroxyl and iodo substituents. The hydroxyl group offers a site for etherification, esterification, or can act as a directing group in electrophilic aromatic substitution. Concurrently, the carbon-iodine bond is an exceptionally versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through transition-metal-catalyzed cross-coupling reactions.

This document serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the chemical structure, physicochemical properties, a robust synthetic protocol with mechanistic considerations, and a discussion of its applications in modern organic synthesis and medicinal chemistry.

Chemical Identity and Structure

IUPAC Name and Key Identifiers

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . It is a derivative of the parent molecule, naphthalen-1-ol, with an iodine atom substituted at the C5 position.

Table 1: Key Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 61735-56-6 | [2][3] |

| Molecular Formula | C₁₀H₇IO | [3] |

| Molecular Weight | 270.07 g/mol | [3] |

| SMILES | OC1=C2C=CC=C(I)C2=CC=C1 | [3] |

Molecular Structure

The structure consists of a naphthalene ring system where a hydroxyl (-OH) group is attached to position 1 and an iodine (-I) atom is attached to position 5. The numbering of the naphthalene ring follows established chemical conventions, starting from the carbon adjacent to the ring fusion and proceeding around the perimeter.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful formation of the diazonium salt is inferred by the subsequent evolution of N₂ gas upon addition of KI, and the final product's identity is confirmed by standard analytical techniques (NMR, MS).

Materials:

-

5-Amino-1-naphthol

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl Ether or Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 5-Amino-1-naphthol (1.0 eq) in deionized water.

-

Cool the suspension to 0°C in an ice-salt bath.

-

Slowly add concentrated HCl (3.0 eq) while maintaining the temperature below 5°C. Stir until a fine slurry of the amine hydrochloride salt is formed.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred amine suspension. The key is to keep the temperature strictly between 0-5°C. The reaction is exothermic. A slight clarification of the solution may be observed. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

Dissolve potassium iodide (1.5 eq) in deionized water and cool it in an ice bath.

-

Slowly add the cold KI solution to the diazonium salt solution. Vigorous evolution of nitrogen gas (N₂) will be observed.

-

After the initial effervescence subsides, allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

A dark-colored solid or oil will likely have formed. Add a small amount of sodium thiosulfate solution to quench any excess iodine (color change from dark brown to pale yellow).

-

Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any residual acid) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

-

Applications in Research and Drug Development

The true value of this compound lies in its capacity as a versatile intermediate for constructing more complex molecular architectures.

Utility in Cross-Coupling Reactions

The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This makes this compound an ideal substrate for reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug discovery for creating diverse libraries of compounds. [4] For instance, in a Suzuki coupling, the iodine atom can be displaced by a boronic acid derivative to form a new C-C bond at the 5-position, attaching a new aryl or alkyl group. This allows for the systematic exploration of the structure-activity relationship (SAR) at this position of the naphthalene core.

Scaffold for Bioactive Molecules

Naphthalene-based structures are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. [1][5]this compound serves as a starting point for developing novel therapeutic agents. The hydroxyl group can be functionalized to improve pharmacokinetic properties, while the 5-position can be elaborated via cross-coupling to interact with specific biological targets. The iodine atom itself can also participate in halogen bonding, a specific non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

References

-

5-Amino-1-naphthol. PubChem. [Link]

-

1-Naphthol. Wikipedia. [Link]

-

Naphthalen-1-ol. FooDB. [Link]

-

1-Hydroxy-4-iodonaphthalene | 113855-57-5. LookChem. [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. ResearchGate. [Link]

-

Cascade [5 + 1] Cycloaddition of 1-Diazonaphthalen-2(1H)-ones with Sulfoxonium Ylides for the Synthesis of Functionalized 1H-Naphtho[1,2-e]o[2][6][7]xadiazines. ResearchGate. [Link]

-

Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)-prop-1-yn-1-yl]phthalazines and Related Compounds. ResearchGate. [Link]

-

1-Iodonaphthalene. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 61735-56-6 [chemicalbook.com]

- 3. 61735-56-6|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 113855-57-5|1-Iodo-4-naphthol|BLD Pharm [bldpharm.com]

- 7. 5-Amino-1-naphthol | C10H9NO | CID 65746 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Halogenated Naphthol

An In-depth Technical Guide to 5-Iodonaphthalen-1-ol: From Synthetic Emergence to Modern Applications

This compound is a halogenated aromatic compound featuring a naphthalene core functionalized with a hydroxyl group at the C1 position and an iodine atom at the C5 position. While not a naturally occurring molecule, its significance lies in its utility as a highly versatile synthetic intermediate. In the landscape of medicinal chemistry and materials science, iodinated aromatic compounds are invaluable building blocks. The carbon-iodine bond serves as a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. The naphthalene scaffold itself is a "privileged structure" in drug discovery, appearing in numerous FDA-approved therapeutics for a wide range of conditions, including cancer, inflammation, and infectious diseases.[1][2] This guide provides a comprehensive overview of the synthetic strategies that enable the existence of this compound, its physicochemical properties, and its applications for researchers in drug development and materials science.

The Synthetic Challenge: A Question of Regioselectivity

The "discovery" of a specialized synthetic intermediate like this compound is intrinsically linked to the development of synthetic methodologies capable of producing it. A simple, direct iodination of the parent molecule, 1-naphthol (also known as α-naphthol), does not yield the 5-iodo isomer in any significant amount. This is governed by the fundamental principles of electrophilic aromatic substitution (EAS) on substituted naphthalene systems.

The hydroxyl group (-OH) of 1-naphthol is a strongly activating, ortho, para-directing group. This means it directs incoming electrophiles (like an iodine cation equivalent) to the positions ortho (C2) and para (C4) to itself. The C5 position is meta to the hydroxyl group and is therefore electronically disfavored for substitution. Furthermore, naphthalene itself preferentially undergoes EAS at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) because the carbocation intermediate formed during α-substitution is better stabilized by resonance.[3][4] In the case of 1-naphthol, the powerful directing effect of the hydroxyl group overrides the intrinsic preference of the naphthalene ring, favoring substitution at C2 and C4.

Therefore, the synthesis of this compound necessitates a more strategic, multi-step approach to overcome these regiochemical constraints. The most logical and historically significant pathway involves the use of a directing group that can be converted into the desired iodide, with the Sandmeyer reaction being the paramount example.[5][6]

Caption: Regioselectivity of electrophilic substitution on 1-naphthol.

The Enabling Synthesis: The Sandmeyer Reaction Pathway

The most practical and established method for preparing this compound relies on the transformation of an amino group via a diazonium salt intermediate. This multi-step sequence allows for the precise installation of the iodine atom at the C5 position, circumventing the challenges of direct electrophilic iodination.

Core Principles of the Synthesis

The synthesis begins with a naphthalene precursor that already contains a nitrogen-based functional group at the C5 position, which can ultimately be converted to the target iodo group. A common starting material would be 5-amino-naphthalen-1-ol or a protected analogue. The key steps are:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).[7] This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺), which is an excellent leaving group.

-

Iodide Displacement: The resulting diazonium salt is then treated with a source of iodide ions, most commonly potassium iodide (KI).[8] The diazonium group is displaced, liberating nitrogen gas (N₂) and forming the aryl iodide.[7][8] This step is the cornerstone of the synthesis, allowing for the regioselective introduction of iodine.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Diazotization

This protocol is a representative example and should be adapted and performed with appropriate safety precautions by trained chemists.

Step 1: Diazotization of 5-Amino-1-naphthol

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 10.0 g of 5-amino-1-naphthol in 100 mL of water and 25 mL of concentrated hydrochloric acid.

-

Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring. The hydrochloride salt of the amine may precipitate.

-

Dissolve 4.8 g of sodium nitrite (NaNO₂) in 20 mL of water and cool the solution to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes, ensuring the temperature of the reaction mixture does not rise above 5 °C.

-

After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a slight color change and the dissolution of the amine salt.

Step 2: Iodide Displacement

-

In a separate beaker, dissolve 15.0 g of potassium iodide (KI) in 50 mL of water.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will occur.

-

After the initial effervescence subsides, allow the mixture to warm to room temperature and then gently heat it on a water bath at 50-60 °C for one hour to ensure the complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature. The crude this compound will precipitate as a dark solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

To remove excess iodine, wash the crude product with a cold, dilute solution of sodium thiosulfate (Na₂S₂O₃) until the filtrate is colorless.

-

Wash again with cold water and dry the product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Physicochemical Properties

The key physical and chemical data for this compound are summarized below. This information is critical for its handling, storage, and use in subsequent synthetic transformations.

| Property | Value | Reference(s) |

| CAS Number | 61735-56-6 | [9][10] |

| Molecular Formula | C₁₀H₇IO | [10] |

| Molecular Weight | 270.07 g/mol | [10] |

| Appearance | Off-white to light brown solid (typical) | |

| Melting Point | Data not consistently available in searched literature | |

| Boiling Point | Data not available; likely decomposes upon heating | |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, hot ethanol); Insoluble in water | |

| SMILES Code | OC1=C2C=CC=C(I)C2=CC=C1 | [10] |

Applications in Research and Drug Development

The true value of this compound is realized in its application as a versatile building block for creating novel molecules with potential therapeutic or material properties.

A Scaffold for Medicinal Chemistry

The naphthalene ring system is a cornerstone in medicinal chemistry, with numerous derivatives marketed as drugs for various diseases.[2] this compound provides a unique scaffold for drug discovery efforts:

-

Cross-Coupling Reactions: The iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of a wide variety of substituents at the C5 position, enabling extensive Structure-Activity Relationship (SAR) studies.

-

Bioisosteric Replacement: The naphthalene core can serve as a bioisostere for other aromatic systems, like a benzene ring, potentially enhancing properties such as metabolic stability or target binding affinity.[1]

-

Therapeutic Targets: Naphthalene derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][11] By using this compound as a starting point, chemists can design and synthesize novel libraries of compounds to screen against these and other important biological targets.

Intermediate in Materials Science

The rigid, planar structure and inherent fluorescence of the naphthalene core make it an attractive component for advanced materials. The presence of a heavy atom like iodine can influence photophysical properties, such as promoting intersystem crossing, which is relevant in the design of materials for:

-

Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives can be incorporated into the emissive or charge-transport layers of OLED devices.

-

Molecular Sensors: The hydroxyl group can be functionalized to create receptors for specific analytes, with the naphthalene moiety acting as a fluorescent reporter.

Conclusion

The history of this compound is not one of a singular, celebrated discovery, but rather a testament to the power and elegance of synthetic organic chemistry. Its existence is a direct result of the development of regiocontrolled synthetic strategies, most notably the Sandmeyer reaction, which overcame the inherent electronic preferences of the naphthalene ring. For researchers, scientists, and drug development professionals, this compound represents a valuable and strategically functionalized building block. Its dual functionality—a nucleophilic hydroxyl group and a reactive carbon-iodine bond—provides a versatile platform for the synthesis of complex molecules, paving the way for the discovery of new therapeutics and advanced functional materials.

References

- Filo. (2025, October 12). Friedel-Crafts reaction of naphthalene.

- ResearchGate. (n.d.).

- Wikipedia. (n.d.). Sandmeyer reaction.

- MDPI. (n.d.). Copper(II)

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism.

- PubMed Central (PMC). (2015, March 10). An Alternative to the Sandmeyer Approach to Aryl Iodides.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- ResearchGate. (n.d.). Hypervalent iodine-catalyzed oxidation of 1-naphthol 3a. | Download Table.

- Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.

- Guidechem. (n.d.). What are the methods for preparing 1-Iodonaphthalene? - FAQ.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- JoVE. (2023, April 30). Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts.

- ChemicalBook. (2023, July 6). This compound | 61735-56-6.

- Khan Academy. (2025, May 15). Sandmeyer reaction| Haloalkanes and Haloarenes | Grade 12 | Chemistry.